Hibon
Description
Riboflavin Tetrabutyrate (RTB) is a lipophilic derivative of riboflavin (Vitamin B₂), synthesized by esterifying the hydroxyl groups of riboflavin's ribityl chain with four butyric acid molecules. This structural modification enhances its solubility in organic solvents (e.g., methanol, ethanol, acetone) and lipids, making it advantageous for research applications requiring non-aqueous formulations . Its molecular formula is C₃₃H₄₄N₄O₁₀ (molecular weight: 656.72 g/mol), with a CAS number of 752-56-7 .
RTB exhibits antioxidant and lipid peroxide-removing activity, inhibiting NADPH-coupled and ascorbate-induced lipid peroxidation in vitro . In vivo, it improves lipid metabolism by enhancing hepatic 3-ketoacyl-CoA thiolase activity, promoting fatty acid β-oxidation, and reducing serum lipid levels in conditions like atherosclerosis and diabetes . Clinically, it is used in Japan as a hypolipidemic agent and dietary supplement under brand names like Hibon and Bituvitan .
Properties
IUPAC Name |
[(2R,3S,4S)-2,3,4-tri(butanoyloxy)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)pentyl] butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44N4O10/c1-7-11-25(38)44-18-24(46-27(40)13-9-3)30(47-28(41)14-10-4)23(45-26(39)12-8-2)17-37-22-16-20(6)19(5)15-21(22)34-29-31(37)35-33(43)36-32(29)42/h15-16,23-24,30H,7-14,17-18H2,1-6H3,(H,36,42,43)/t23-,24+,30-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNIWUJSIGSWKK-BBANNHEPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC(C(C(CN1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)NC3=O)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)OC[C@H]([C@H]([C@H](CN1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)NC3=O)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44N4O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046892 | |
| Record name | Riboflavin tetrabutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
656.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
752-56-7 | |
| Record name | Hibon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=752-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Riboflavin tetrabutyrate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000752567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Riboflavin tetrabutyrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14727 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Riboflavin tetrabutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Riboflavin, 2',3',4',5'-tetrabutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.940 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RIBOFLAVIN TETRABUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F211C9MSGY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Classical Acid-Catalyzed Esterification
The most widely documented method for riboflavin tetrabutyrate synthesis involves reacting riboflavin with butyric anhydride in the presence of perchloric acid as a catalyst. This approach, first patented in the 1960s, remains the industrial standard due to its scalability and reproducibility.
Reaction Conditions and Optimization
The reaction proceeds at room temperature (20–25°C) under vigorous stirring to ensure homogeneous mixing. A typical protocol involves:
- Molar ratio : 1:4 riboflavin to butyric anhydride.
- Catalyst loading : 0.5 mL of 60% aqueous perchloric acid per gram of riboflavin.
- Reaction time : Completion within 2–4 hours, monitored by thin-layer chromatography (TLC).
Exothermicity necessitates controlled addition of the catalyst to prevent thermal degradation of riboflavin. Post-reaction, the mixture is quenched in ice water, yielding an orange-yellow precipitate. Recrystallization from ether or ethanol produces crystals with >98% purity.
Table 1: Key Reaction Parameters and Outcomes
| Parameter | Value | Source |
|---|---|---|
| Yield | 150% (1.5 g product/1 g starting material) | |
| Melting Point | 145–150°C | |
| Purity (HPLC) | 98–102% | |
| Solubility in CHCl₃ | 25 mg/mL |
Mechanistic Insights and Catalytic Alternatives
Role of Perchloric Acid
Perchloric acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen of butyric anhydride to enhance electrophilicity. This facilitates nucleophilic attack by riboflavin’s hydroxyl groups, forming tetrabutyrate esters. The choice of HClO₄ over other acids (e.g., H₂SO₄) minimizes side reactions such as sulfonation or oxidation.
Alternative Catalysts
While perchloric acid dominates industrial processes, recent studies explore greener alternatives:
Purification and Characterization
Recrystallization Techniques
Crude riboflavin tetrabutyrate is purified via sequential solvent systems:
Industrial and Biomedical Applications
Sustained-Release Formulations
Intramuscular injections of riboflavin tetrabutyrate in rabbits showed prolonged blood retention (12-hour peak vs. 1-hour for free riboflavin), with 30–40% urinary excretion over 24 hours. This depot effect is invaluable for treating chronic deficiencies.
Bioelectronics
Homogeneous thin films of riboflavin tetrabutyrate enable solution-processed organic light-emitting diodes (OLEDs) with 640 nm orange emission, achieving 10 cd/m² luminance. The butyrate groups suppress π-π stacking, enhancing electroluminescence efficiency.
Chemical Reactions Analysis
Hydrolytic Degradation
The compound undergoes enzymatic hydrolysis in the human digestive system to release bioactive riboflavin (vitamin B₂) and butyric acid:
Reaction :
Experimental Observations ( ):
-
Hydrolysis occurs exclusively in the duodenum (pH 8.5), facilitated by pancreatic esterases.
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No degradation occurs in saliva (pH 6.5–7.0) or gastric juice (pH 1.5–3.5).
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Hydrolysis rate correlates with butyrate chain length; tetrabutyrate hydrolyzes faster than shorter-chain esters.
| Medium | Hydrolysis Rate (%) |
|---|---|
| Duodenal Juice (pH 8.5) | 95–98 |
| Gastric Juice (pH 2.0) | 0 |
Antioxidative Reactions
Riboflavine tetrabutyrate inhibits lipid peroxidation via radical scavenging and redox cycling:
Inhibition of Microsomal Lipid Peroxidation
-
Mechanism : Abstraction of hydrogen atoms from polyunsaturated fatty acids (PUFAs), terminating free-radical chain reactions ( ).
-
Key Findings :
-
Suppresses NADPH-coupled peroxidation by 70–80% at 10 µM.
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Reduces ascorbate-induced peroxidation by 60–65% at 5 µM.
-
| Inducer | IC₅₀ (µM) | Maximum Inhibition (%) |
|---|---|---|
| NADPH | 2.5 | 78 ± 3.1 |
| Ascorbate | 3.8 | 64 ± 2.8 |
Interaction with Reactive Oxygen Species (ROS)
-
Scavenges hydroxyl (·OH) and peroxyl (ROO·) radicals via electron transfer.
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Forms stable semiquinone intermediates, preventing oxidative chain propagation ( ).
Photocatalytic Activity
Under UV light, riboflavine tetrabutyrate acts as a photocatalyst in esterification reactions:
Reaction Example :
-
Enhances reaction yields by 20–25% compared to non-catalyzed reactions.
-
Optimal catalytic concentration: 0.1–0.5 mM.
| Substrate Pair | Yield (%) | Reaction Time (h) |
|---|---|---|
| Palmitic Acid + Ethanol | 92 | 6 |
| Oleic Acid + Methanol | 88 | 8 |
Metabolic Interactions
Riboflavine tetrabutyrate modulates lipid metabolism via enzyme regulation:
Enhancement of Hepatic β-Oxidation
-
Upregulates 3-ketoacyl-CoA thiolase activity by 50% in rat liver, accelerating fatty acid breakdown ( ):
Inhibition of Lipid Peroxide Formation
| Parameter | Reduction (%) |
|---|---|
| Serum Triglycerides | 35 ± 4.2 |
| LDL Cholesterol | 28 ± 3.8 |
Stability Under Environmental Stressors
Scientific Research Applications
Antioxidative Properties
Riboflavin tetrabutyrate exhibits significant antioxidative activity. It inhibits lipid peroxidation, which is crucial for preventing cellular damage related to oxidative stress. Studies have shown that it suppresses both NADPH-coupled and ascorbate-induced lipid peroxidation, suggesting its potential as a therapeutic agent for conditions associated with oxidative damage .
Metabolic Enhancements
In vivo studies indicate that riboflavin tetrabutyrate can improve lipid metabolism in patients with metabolic disorders such as atherosclerosis and fatty liver disease. It enhances the activity of enzymes involved in fatty acid oxidation, particularly 3-ketoacyl-CoA thiolase, leading to decreased serum lipid levels .
Nutritional Benefits
Riboflavin tetrabutyrate has been shown to possess vitamin B2 activity upon hydrolysis in the human digestive system. It can effectively prevent riboflavinosis (a deficiency of riboflavin) and promote growth in animal models, suggesting its utility in dietary supplements .
Pharmacokinetics
Pharmacokinetic studies reveal that riboflavin tetrabutyrate provides a prolonged release of riboflavin compared to free riboflavin when administered intramuscularly. This property allows for sustained vitamin levels in the bloodstream, which may be beneficial for patients requiring long-term riboflavin supplementation .
Photocatalysis
Recent research highlights the use of riboflavin tetrabutyrate as a photocatalyst in organic synthesis. Its ability to facilitate esterification reactions under light exposure demonstrates its potential in green chemistry applications . The compound's photochemical properties allow it to activate substrates efficiently, leading to higher yields in ester formation.
Hydroxylation Reactions
Riboflavin tetrabutyrate has been explored for its role in natural product hydroxylation processes. Its effectiveness in catalyzing hydroxylation reactions positions it as a valuable tool in synthetic organic chemistry for producing hydroxylated compounds from various substrates .
Data Summary
| Application Area | Key Findings |
|---|---|
| Medical | Inhibits lipid peroxidation; improves lipid metabolism; prevents riboflavinosis |
| Nutritional | Provides vitamin B2 activity; promotes growth in animal models |
| Catalytic | Acts as a photocatalyst for esterification; facilitates hydroxylation reactions |
Case Study 1: Antioxidative Efficacy
A study demonstrated that riboflavin tetrabutyrate significantly reduced oxidative stress markers in diabetic rats by inhibiting lipid peroxidation pathways. The treatment group showed improved liver function and lower serum lipid levels compared to controls, indicating its potential therapeutic role in managing diabetes-related complications .
Case Study 2: Photocatalytic Applications
In a series of experiments, riboflavin tetrabutyrate was used as a photocatalyst for synthesizing esters from fatty acids and alcohols under UV light exposure. The results indicated that the compound enhanced reaction rates and yields compared to traditional methods, showcasing its applicability in sustainable chemical processes .
Mechanism of Action
The mechanism of action of Riboflavin Tetrabutyrate involves its antioxidative properties. It inhibits oxygen uptake by lipid peroxidation and exhibits its antioxidative action by abstracting hydrogen atoms from active methylene groups of polyunsaturated fatty acids during enzymic oxidation-reduction reactions . This action helps in reducing oxidative stress and improving lipid metabolism in biological systems .
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Comparison of RTB and Riboflavin
| Property | RTB | Riboflavin |
|---|---|---|
| Molecular Weight | 656.72 g/mol | 376.36 g/mol |
| Solubility in DMSO | 100 mM achievable | Limited solubility |
| Melting Point | Not reported | 280°C (decomposes) |
| Storage Temperature | -20°C (solid) | Room temperature |
Table 2: Key Research Findings on RTB
Biological Activity
Riboflavin tetrabutyrate, a lipophilic derivative of riboflavin (vitamin B2), is noted for its significant biological activities, particularly its antioxidative properties and its role in lipid metabolism. This article explores the compound's biological activity, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
- Chemical Formula : CHNO
- Molecular Weight : 656.723 g/mol
- Melting Point : 149ºC
- Density : 1.29 g/cm³
- Solubility : Highly soluble in chloroform and acetone; moderately soluble in corn oil (115 mg/100g at 25°C) .
Riboflavin tetrabutyrate exhibits its biological effects primarily through its antioxidative activity and its influence on lipid metabolism:
-
Antioxidative Activity :
- The compound has been shown to inhibit lipid peroxidation, a process that can lead to cellular damage. It suppresses both NADPH-coupled and ascorbate-induced microsomal lipid peroxidation, indicating a protective role against oxidative stress .
- Riboflavin tetrabutyrate acts by abstracting hydrogen atoms from polyunsaturated fatty acids during enzymatic oxidation-reduction reactions, thereby neutralizing free radicals .
-
Lipid Metabolism :
- In vivo studies suggest that riboflavin tetrabutyrate enhances lipid metabolism in conditions such as atherosclerosis and diabetes. It has been reported to improve hepatic activity of 3-ketoacyl-CoA thiolase by 50%, which is crucial for fatty acid beta-oxidation .
- The compound also inhibits the formation of lipid peroxides, leading to reduced serum lipid levels .
Pharmacokinetics
Riboflavin tetrabutyrate is metabolized in the body to release riboflavin and butyric acid. Upon oral administration, it is hydrolyzed by human duodenal juice, which facilitates the bioavailability of riboflavin . Studies indicate that riboflavin tetrabutyrate maintains effective blood levels longer than free riboflavin when administered intramuscularly, suggesting a sustained release mechanism .
Study on Lipid Peroxidation
A study conducted by Tahara et al. (1974) demonstrated that riboflavin tetrabutyrate significantly inhibited lipid peroxidation in rat liver microsomes, confirming its antioxidative properties .
Dietary Tests
In dietary studies involving male albino rats, riboflavin tetrabutyrate was found to increase body weight comparably to free riboflavin while effectively preventing ariboflavinosis. However, it exhibited less growth-promoting activity than expected .
Metabolism Studies
Research by Okuno et al. (1983) revealed that chronic administration of riboflavin tetrabutyrate led to increased hepatic enzyme activities related to fatty acid oxidation without affecting other metabolic pathways significantly .
Summary Table of Biological Activities
| Activity | Mechanism | Effect |
|---|---|---|
| Antioxidative | Inhibition of lipid peroxidation | Protects against oxidative damage |
| Lipid metabolism enhancement | Increased hepatic 3-ketoacyl-CoA thiolase activity | Improves lipid metabolism |
| Sustained release | Hydrolysis to riboflavin | Longer effective blood levels compared to free riboflavin |
Q & A
Q. What are the key considerations for synthesizing and characterizing Riboflavin Tetrabutyrate in laboratory settings?
Riboflavin Tetrabutyrate is synthesized via esterification of riboflavin with butyric anhydride, requiring precise control of reaction stoichiometry and anhydrous conditions. Characterization involves:
- Purity assessment : HPLC analysis (≥98% purity) to confirm absence of unreacted precursors or byproducts .
- Structural confirmation : NMR and mass spectrometry to verify esterification at the 2', 3', 4', and 5' hydroxyl groups of the ribityl chain .
- Thermal stability : Melting point determination (146–149°C) to assess crystalline integrity .
Q. How does the lipophilic nature of Riboflavin Tetrabutyrate influence its solubility and formulation strategies in experimental models?
Unlike riboflavin, Riboflavin Tetrabutyrate exhibits high solubility in organic solvents (e.g., ethanol, chloroform) and oils but limited aqueous solubility. Methodological strategies include:
- In vitro studies : Dissolve in DMSO or ethanol (stock solutions at 10 mM), followed by dilution in cell culture media with ≤0.1% organic solvent to avoid cytotoxicity .
- In vivo administration : Use lipid-based carriers (e.g., soybean oil) for oral delivery to enhance bioavailability .
- Storage : Store powder at -20°C; solvent-based solutions at -80°C to prevent hydrolysis .
Q. What mechanisms underlie Riboflavin Tetrabutyrate's antioxidative effects in lipid peroxidation studies?
Riboflavin Tetrabutyrate inhibits lipid peroxidation by:
- Scavenging free radicals during the propagation phase, particularly abstracting hydrogen atoms from polyunsaturated fatty acids .
- Reducing oxygen uptake in microsomal systems (IC50 = 1.09 µM for NADPH-coupled peroxidation) .
- Modulating enzymatic pathways (e.g., enhancing hepatic 3-ketoacyl-CoA thiolase activity to promote β-oxidation) .
Advanced Research Questions
Q. How can researchers optimize experimental conditions for studying Riboflavin Tetrabutyrate's solvent-dependent spectral properties?
Spectral shifts in absorption/fluorescence spectra are solvent-dependent due to hydrogen-bonding interactions. Methodological recommendations:
Q. What experimental approaches resolve contradictions in Riboflavin Tetrabutyrate's reported effects on lipid peroxidation?
Discrepancies in inhibition efficacy (e.g., NADPH-coupled vs. ascorbate-induced peroxidation) arise from:
- Substrate specificity : Use standardized lipid substrates (e.g., rat liver microsomes) to control fatty acid composition .
- Redox environment : Pre-incubate with NADPH or ascorbate for 10 minutes to stabilize redox conditions .
- Dose-response validation : Compare IC50 values across multiple assays (e.g., thiobarbituric acid reactive substances (TBARS) vs. oxygen consumption assays) .
Q. How should researchers design in vivo studies to evaluate Riboflavin Tetrabutyrate's bioavailability and metabolic impacts?
Key considerations:
- Bioavailability assessment : Administer 20 mg/kg orally in lipid vehicles; measure plasma levels via LC-MS/MS at 0, 1, 3, and 6 hours post-dose .
- Tissue distribution : Quantify hepatic and renal accumulation using radiolabeled Riboflavin Tetrabutyrate (³H or ¹⁴C) .
- Metabolic endpoints : Monitor hepatic β-oxidation via 3-ketoacyl-CoA thiolase activity and serum lipid profiles (e.g., triglycerides, LDL) in atherosclerosis models .
Critical Analysis of Contradictory Evidence
- Spectral Behavior : Early studies reported solvent-dependent fluorescence quenching in polar solvents , but later work emphasized aggregation effects in nonpolar media. Researchers should validate spectral data using dynamic light scattering (DLS) to detect aggregates .
- Bioactivity Variability : Discrepancies in lipid peroxidation inhibition may stem from differences in microsomal preparation (e.g., species-specific cytochrome P450 content). Standardize using commercial rat liver microsomes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
